Azetidin-1-yl-(2-chlorophenyl)methanone
Description
Significance of the Azetidine (B1206935) Scaffold in Contemporary Medicinal Chemistry
The azetidine ring, a nitrogen-containing four-membered saturated heterocycle, has emerged as a valuable scaffold in modern medicinal chemistry. bldpharm.com Although historically considered challenging to synthesize due to inherent ring strain, recent advancements have made diversely functionalized azetidines more accessible. bldpharm.comtcichemicals.com This has led to their incorporation into a wide array of pharmacologically active compounds, demonstrating activities such as anticancer, antibacterial, anti-inflammatory, and antiviral effects. bldpharm.com
The significance of the azetidine scaffold lies in its unique structural and chemical properties. bldpharm.com It offers a satisfactory degree of molecular rigidity, which can be advantageous in drug design. nih.gov By constraining the conformational flexibility of a molecule, the azetidine ring helps to pre-organize appended functional groups in a defined spatial orientation. This can lead to a decrease in the entropic penalty upon binding to a biological target, potentially resulting in higher affinity and selectivity. nih.gov Furthermore, the azetidine ring is significantly more stable than its three-membered counterpart, the aziridine, making it more robust for handling and formulation while still possessing unique reactivity. tcichemicals.com Its role as a bioisosteric replacement for other groups allows chemists to fine-tune properties like solubility, lipophilicity, and metabolic stability.
Role of the Methanone (B1245722) Functionality in Bioactive Chemical Entities
Beyond hydrogen bonding, the planar geometry and dipole moment of the ketone group influence the local conformation and electronic environment of the molecule. In many bioactive compounds, ketone moieties are integral parts of the pharmacophore, participating directly in the binding interactions that elicit a biological response. The chemical reactivity of ketones, such as their use in photocatalytic processes, further underscores their importance as a versatile functional group in organic chemistry. tcichemicals.com
Exploration of Halogenated Phenyl Moieties in Pharmacologically Relevant Compounds
The incorporation of halogen atoms onto aromatic rings is a well-established strategy in drug discovery. In Azetidin-1-yl-(2-chlorophenyl)methanone, the presence of a chlorine atom on the phenyl ring significantly modifies the molecule's properties compared to an unsubstituted phenyl analog. Halogens, such as chlorine, bromine, and fluorine, are frequently used to enhance the therapeutic profile of drug candidates.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
azetidin-1-yl-(2-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-9-5-2-1-4-8(9)10(13)12-6-3-7-12/h1-2,4-5H,3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEKLDXHFIZSAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Characterization and Conformational Analysis of Azetidin 1 Yl 2 Chlorophenyl Methanone Derivatives
Spectroscopic Elucidation Techniques
Spectroscopic techniques are fundamental in determining the molecular structure of organic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of atomic nuclei, Mass Spectrometry (MS) reveals the mass-to-charge ratio of the molecule and its fragments, and Infrared (IR) spectroscopy identifies the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Azetidin-1-yl(phenyl)methanone, both ¹H and ¹³C NMR spectra provide key structural insights.
¹H NMR Spectroscopy: The proton NMR spectrum of Azetidin-1-yl(phenyl)methanone shows distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the azetidine (B1206935) ring. The aromatic protons typically appear as a multiplet in the downfield region (δ 7.3-7.7 ppm), while the azetidine protons resonate more upfield. Specifically, the two sets of methylene protons on the azetidine ring often appear as triplets due to coupling with each other, around δ 4.2-4.3 ppm. The methylene group adjacent to the nitrogen is deshielded by the amide functionality. The quintet observed around δ 2.3-2.4 ppm corresponds to the central methylene group of the azetidine ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the amide is typically observed significantly downfield (around δ 170 ppm). The aromatic carbons of the phenyl ring resonate in the δ 127-134 ppm range. The methylene carbons of the azetidine ring appear in the aliphatic region, with the carbons attached to the nitrogen appearing around δ 49-53 ppm and the central carbon at approximately δ 16 ppm.
| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) | |||
|---|---|---|---|---|
| Chemical Shift (δ ppm) | Multiplicity | Assignment | Chemical Shift (δ ppm) | Assignment |
| 7.57-7.68 | m | Aromatic CH | 170.24 | C=O |
| 7.35-7.51 | m | Aromatic CH | 133.26 | Aromatic C |
| 4.26 | dt | NCH₂ | 130.82 | Aromatic CH |
| 2.25-2.41 | m | CH₂ | 128.31 | Aromatic CH |
| 127.78 | Aromatic CH | |||
| 49.05-53.28 | NCH₂ | |||
| 16.03 | CH₂ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For Azetidin-1-yl(phenyl)methanone, the molecular ion peak [M]⁺ would be expected at m/z 161.08. Fragmentation would likely involve cleavage of the amide bond, leading to characteristic fragment ions. Common fragments would include the benzoyl cation (C₆H₅CO⁺) at m/z 105 and fragments corresponding to the azetidine ring.
| m/z | Fragment |
|---|---|
| 161 | [M]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
| 57 | [C₃H₅N]⁺ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. In the IR spectrum of Azetidin-1-yl(phenyl)methanone, the most prominent absorption would be the strong C=O stretching vibration of the tertiary amide group, typically appearing in the range of 1630-1680 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (around 2850-3100 cm⁻¹) and C-N stretching vibrations.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3050-3100 | C-H stretch | Aromatic |
| 2850-2950 | C-H stretch | Aliphatic (Azetidine) |
| 1630-1680 | C=O stretch | Tertiary Amide |
| 1400-1450 | C-N stretch | Amide |
X-ray Crystallography for Solid-State Structural Determination
As of this writing, a search of the Cambridge Structural Database (CSD) reveals no publicly available crystal structure for either Azetidin-1-yl-(2-chlorophenyl)methanone or the analog Azetidin-1-yl(phenyl)methanone.
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information about the bond lengths, bond angles, and torsion angles of the molecule. For a compound like this compound, a crystal structure would confirm the planarity of the amide bond, the puckering of the azetidine ring, and the relative orientation of the 2-chlorophenyl group with respect to the azetidine ring.
Analysis of Intramolecular and Intermolecular Interactions
In the absence of a crystal structure, the analysis of intramolecular and intermolecular interactions is based on theoretical considerations and data from related compounds.
Intramolecular Interactions: The structure of N-aroylazetidines is influenced by several intramolecular factors. The partial double bond character of the C-N amide bond restricts rotation, leading to a planar amide group. Steric interactions between the ortho-substituent on the phenyl ring (in this case, a chlorine atom) and the azetidine ring would influence the rotational barrier around the C(O)-Ar bond and the preferred conformation of the molecule.
Intermolecular Interactions: In the solid state, molecules of this compound would be expected to pack in a way that maximizes favorable intermolecular interactions. These would primarily consist of dipole-dipole interactions due to the polar amide group and van der Waals forces. The presence of the chlorine atom could also lead to halogen bonding interactions in the crystal lattice. Hydrogen bonding is not expected to be a dominant intermolecular force in the absence of traditional hydrogen bond donors.
Conformational Dynamics and Preferred Orientations of the Azetidine Ring System
The four-membered azetidine ring is not planar and undergoes a puckering motion. The degree of puckering and the preferred conformation are influenced by the substituents on the nitrogen atom. In N-aroylazetidines, the nitrogen atom is typically pyramidal. The planarity of the amide group influences the conformational preferences of the adjacent azetidine ring.
Computational and in Silico Studies of Azetidin 1 Yl 2 Chlorophenyl Methanone
Molecular Modeling and Molecular Dynamics Simulations
Molecular modeling of Azetidin-1-yl-(2-chlorophenyl)methanone provides a foundational understanding of its three-dimensional structure and conformational flexibility. The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, imparts a degree of conformational rigidity to the molecule. enamine.netrsc.org Initial 3D structures are typically generated and then optimized using force fields like MMFF94 to find the lowest energy conformation. nih.gov
Molecular dynamics (MD) simulations are then employed to study the dynamic behavior of the compound over time, providing insights into its conformational landscape in a simulated physiological environment. nih.gov These simulations can reveal the stability of different conformations and the interactions between the ligand and its surrounding solvent molecules. For instance, an MD simulation of this compound in a water box would illustrate the dynamics of the rotatable bond between the carbonyl group and the 2-chlorophenyl ring, as well as the puckering of the azetidine ring.
| Simulation Parameter | Value |
| Force Field | AMBER |
| Solvent Model | TIP3P Water |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| RMSD of Backbone | 1.2 Å |
This interactive table presents hypothetical parameters and results for a molecular dynamics simulation of this compound.
Virtual Screening Protocols for Biological Target Identification
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov In the case of this compound, where the primary biological target may not be known, reverse virtual screening or target fishing can be employed. This involves docking the compound against a panel of known biological targets to predict potential interactions. routledge.com
The screening process would begin with the generation of a 3D conformer of this compound. This conformer would then be docked into the binding sites of a diverse set of proteins implicated in various diseases. The results would be scored based on the predicted binding affinity and interaction patterns, highlighting potential biological targets for further experimental validation. ingentaconnect.comresearchgate.net
Ligand-Target Interaction Analysis through Molecular Docking
Once a potential biological target is identified, molecular docking is used to predict the preferred orientation and binding mode of this compound within the target's binding site. mdpi.comnih.gov This provides a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. nih.gov
For example, if a kinase was identified as a potential target, docking studies could reveal hydrogen bonding between the carbonyl oxygen of the methanone (B1245722) group and backbone amide protons in the hinge region of the kinase. The 2-chlorophenyl group might occupy a hydrophobic pocket, while the azetidine ring could form additional interactions with nearby residues. These insights are crucial for understanding the basis of molecular recognition and for guiding the rational design of more potent analogs. mdpi.commdpi.com
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| Kinase A | -8.5 | Leu83, Val91 | Hydrophobic |
| Asp145 | Hydrogen Bond | ||
| Protease B | -7.2 | Phe41, Trp59 | π-π Stacking |
| Gly101 | van der Waals | ||
| GPCR C | -9.1 | Ile112, Met203 | Hydrophobic |
| Ser198 | Hydrogen Bond |
This interactive table presents hypothetical molecular docking results for this compound against a selection of potential biological targets.
Free Energy Perturbation Calculations for Binding Affinity Prediction
Free energy perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of a series of similar ligands to a common biological target. nih.govacs.orgtemple.edu This technique is particularly useful in lead optimization, where small chemical modifications are made to a parent compound to improve its potency. researchgate.net
In the context of this compound, FEP could be used to predict the change in binding affinity resulting from, for example, modifying the substituent on the phenyl ring or altering the substitution pattern on the azetidine ring. By simulating the alchemical transformation of one compound into another in both the solvated state and when bound to the target protein, the relative free energy of binding can be calculated with high accuracy. nih.gov
| Analogue Modification | Predicted ΔΔG (kcal/mol) |
| 2-chlorophenyl -> 2-fluorophenyl | -0.8 |
| 2-chlorophenyl -> 2-methylphenyl | +0.5 |
| Azetidine -> Pyrrolidine | +1.2 |
This interactive table shows hypothetical free energy perturbation results for analogues of this compound.
Machine Learning Applications in Rational Compound Design
Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in drug discovery to accelerate the design of new molecules with desired properties. nih.govnih.gov For this compound, ML models can be trained on large datasets of compounds and their associated biological activities to learn the complex relationships between chemical structure and function. researchgate.netyoutube.comschrodinger.com
Generative ML models can then be used to design novel compounds that are predicted to have high affinity for a specific target and favorable pharmacokinetic properties. These models can explore a vast chemical space to propose new molecular scaffolds or modifications to the existing this compound core, prioritizing them for synthesis and experimental testing.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structures of a series of compounds with their biological activities. nih.govnih.govwikipedia.org A QSAR study on a series of this compound analogues would involve calculating a set of molecular descriptors for each compound, such as physicochemical properties, topological indices, and 3D descriptors.
A mathematical model is then built to relate these descriptors to the experimentally determined biological activity (e.g., IC50 values). mdpi.com This model can then be used to predict the activity of new, unsynthesized compounds and to provide insights into the structural features that are important for activity. For instance, a QSAR model might reveal that increasing the hydrophobicity of the phenyl substituent while maintaining a small, rigid N-acyl substituent is beneficial for activity. nih.gov
| Descriptor | Coefficient | Importance |
| LogP | 0.65 | High |
| Molecular Weight | -0.21 | Medium |
| Number of H-bond Donors | -0.15 | Low |
| Topological Polar Surface Area | -0.42 | High |
This interactive table presents a hypothetical QSAR model for a series of this compound analogues.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Correlating Substituent Modifications with Biological Activity Profiles
The biological activity of azetidinone derivatives is significantly influenced by the nature and position of substituents on the core ring structure. For Azetidin-1-yl-(2-chlorophenyl)methanone, key positions for modification would include the azetidine (B1206935) ring and the 2-chlorophenyl moiety.
The azetidin-2-one (B1220530) ring is a common feature in many antibacterial agents, where it mimics the D-Ala-D-Ala substrate of bacterial transpeptidases, leading to the inhibition of cell wall synthesis. kuleuven.be Modifications to this ring can impact the compound's reactivity and interaction with target enzymes.
Table 1: Hypothetical Biological Activity Profile Based on Substituent Modifications
| Modification on 2-chlorophenyl ring | Predicted Biological Activity | Rationale |
| Addition of electron-withdrawing groups | Potential increase in antimicrobial activity | Enhanced reactivity of the β-lactam ring. |
| Addition of electron-donating groups | Potential increase in antioxidant activity | Increased electron density may enhance radical scavenging properties. |
| Replacement with other halogen atoms (F, Br, I) | Modulation of lipophilicity and target binding | Halogen bonding can influence protein-ligand interactions. |
Influence of Stereochemistry on Ligand Efficacy and Target Selectivity
Stereochemistry is a critical determinant of biological activity in many pharmaceuticals. For molecules with chiral centers, different enantiomers can exhibit vastly different pharmacological profiles, with one enantiomer often being significantly more potent or selective than the other.
In the context of azetidin-2-ones, the stereochemistry at positions 3 and 4 of the β-lactam ring is known to be crucial for their antibacterial activity. nih.gov Although this compound itself does not possess a chiral center on the azetidine ring as substituted in many biologically active analogs, the principles of stereoselectivity remain paramount in the broader context of azetidinone drug design. Should substitutions be introduced at the 3 or 4-positions of the azetidine ring, the resulting stereoisomers would be expected to have distinct biological activities. For instance, the relative stereochemistry of substituents can dictate the precise orientation of the molecule within a binding pocket, thereby influencing binding affinity and efficacy.
Rational Modulation of Molecular Interactions through Structural Tuning
Rational drug design often involves the strategic modification of a lead compound to optimize its interactions with a biological target. For this compound, structural tuning could be employed to enhance various molecular interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Table 2: Potential Structural Modifications and Their Intended Effects on Molecular Interactions
| Structural Modification | Target Interaction | Desired Outcome |
| Introduction of a hydroxyl group on the phenyl ring | Hydrogen bonding | Increased binding affinity |
| Increasing the alkyl chain length of a substituent | Hydrophobic interactions | Enhanced membrane permeability |
| Introducing a polar functional group | Electrostatic interactions | Improved solubility |
Strategic Lead Optimization Guided by Comprehensive SAR Data
Lead optimization is an iterative process that utilizes SAR data to refine the structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. patsnap.com A comprehensive SAR dataset, derived from the systematic synthesis and biological evaluation of analogs of this compound, would be essential for guiding this process.
The initial "hit" compound would be systematically modified at various positions, and the resulting analogs would be tested for their biological activity. This data would then be used to build a model of the SAR, which would inform the design of the next generation of compounds with improved properties. The ultimate goal of lead optimization is to identify a drug candidate with a desirable balance of potency, selectivity, and ADME properties. danaher.com
Biological Activities and Molecular Mechanisms of Action for Azetidin 1 Yl 2 Chlorophenyl Methanone Analogues
Biological Target Identification and Engagement Studies
The biological targets of azetidine-containing compounds are diverse, reflecting the versatility of this scaffold in molecular design. acs.orgmdpi.com Investigations into analogues of Azetidin-1-yl-(2-chlorophenyl)methanone have identified interactions with key proteins involved in signaling and cell proliferation.
Receptor Binding Assays and Characterization
While specific receptor binding data for this compound is not extensively documented in publicly available literature, studies on analogous structures highlight the potential for azetidine-containing molecules to interact with various receptors. For instance, azetidine (B1206935) derivatives have been explored as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). One such analogue, known as sazetidine-A, has demonstrated high potency and selectivity for the α4β2 subtype of nAChRs. acs.org This interaction is characterized by partial agonism, which may be attributed to selective binding to high-sensitivity (α4)3(β2)2-nAChRs. acs.org Prolonged exposure to these analogues can lead to an inhibition of the receptor's response to full agonists, a mechanism that could be mediated by antagonism or desensitization of the receptor function. acs.org
Furthermore, azetidine derivatives have been investigated as inhibitors of GABA transporters (GATs). In a study of various azetidine analogues, derivatives of azetidin-2-ylacetic acid showed the highest potency at GAT-1, with IC50 values in the low micromolar range. nih.gov Specifically, compounds featuring a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety exhibited IC50 values of 2.83 µM and 2.01 µM, respectively. nih.gov The beta-alanine (B559535) analogue, 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid, was identified as the most potent GAT-3 inhibitor in the series with an IC50 value of 15.3 µM. nih.gov
Enzyme Inhibition Profiling (e.g., Monoacylglycerol Lipase (B570770) (MAGL), Tubulin Polymerization)
Analogues of this compound have shown significant inhibitory activity against enzymes crucial for cell function and signaling, such as monoacylglycerol lipase (MAGL) and tubulin.
Monoacylglycerol Lipase (MAGL) Inhibition:
The inhibition of MAGL, a serine hydrolase that degrades the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), is a therapeutic strategy for various neurological and inflammatory disorders. acs.orgnih.gov Azetidine-based carbamates and amides have emerged as potent MAGL inhibitors. acs.orgmorressier.com The azetidine ring in these inhibitors often serves as a linker between a reactive electrophilic group and a lipophilic moiety. mdpi.com The discovery of 3-substituted azetidine carbamates as irreversible MAGL inhibitors has been facilitated by crystallographic studies of the inhibitor-bound enzyme. acs.org Furthermore, a series of azetidinyl diamides have been identified as potent reversible inhibitors of MAGL, with the lead compounds demonstrating efficacy in models of inflammatory and neuropathic pain. morressier.com
Tubulin Polymerization Inhibition:
Azetidin-2-one (B1220530) (β-lactam) analogues of combretastatin (B1194345) A-4 (CA-4), which are structurally related to this compound, have been designed as inhibitors of tubulin polymerization. nih.gov These compounds act as colchicine-binding site inhibitors. nih.gov A notable analogue, compound 9q (structure not fully specified in the source), demonstrated potent inhibition of tubulin polymerization, leading to the disruption of the microtubule network within cancer cells. nih.gov This inhibition is a key mechanism behind the observed antiproliferative effects. nih.gov
Mechanistic Investigations at the Cellular and Subcellular Level
The enzymatic inhibition and receptor binding activities of this compound analogues translate into significant effects at the cellular level, including the inhibition of cell growth and the induction of programmed cell death.
Cellular Antiproliferative Effects
Several studies have highlighted the potent antiproliferative activity of azetidine-containing compounds against various cancer cell lines. nih.govnih.gov For instance, a series of novel 3-(prop-1-en-2-yl)azetidin-2-one (B14392877) analogues of combretastatin A-4 displayed significant in vitro antiproliferative activities in MCF-7 breast cancer cells. nih.gov Compounds 9h, 9q, 9r, 10p, 10r, and 11h were particularly potent, with IC50 values ranging from 10 to 33 nM. nih.gov These compounds were also effective against the triple-negative breast cancer cell line MDA-MB-231, with IC50 values in the range of 23–33 nM, comparable to the activity of CA-4. nih.gov
In another study, novel azetidine amides were developed as small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). acs.orgnih.gov Compounds 7e, 7f, 7g, and 9k from this series exhibited the best cellular activities against breast tumor cells with aberrantly active STAT3, effectively inhibiting cell growth. acs.orgnih.gov
The following table summarizes the antiproliferative activities of selected azetidin-2-one analogues:
| Compound | Cell Line | IC50 (nM) |
| 9h | MCF-7 | 10-33 |
| 9q | MCF-7 | 10-33 |
| 9r | MCF-7 | 10-33 |
| 10p | MCF-7 | 10-33 |
| 10r | MCF-7 | 10-33 |
| 11h | MCF-7 | 10-33 |
| 9q | MDA-MB-231 | 23-33 |
Data sourced from a study on 3-(prop-1-en-2-yl)azetidin-2-one analogues. nih.gov
Apoptosis Induction and Other Cellular Pathways
The antiproliferative effects of azetidine-based compounds are often linked to the induction of apoptosis. Flow cytometry analysis of MCF-7 cells treated with the tubulin-destabilizing compound 9q revealed cell cycle arrest in the G2/M phase, which subsequently led to cellular apoptosis. nih.gov Immunofluorescence studies confirmed that this compound targets tubulin, resulting in mitotic catastrophe in MCF-7 cells. nih.gov
Similarly, the azetidine amide inhibitors of STAT3 were found to induce apoptosis in breast tumor cells that harbor aberrantly active STAT3. acs.orgnih.gov This indicates that by inhibiting the STAT3 signaling pathway, these compounds can trigger programmed cell death in cancer cells.
Diverse Biological Activities Associated with Azetidine-Containing Scaffolds
The azetidine ring is a versatile scaffold that has been incorporated into compounds with a wide range of biological activities. acs.orgnih.gov Beyond the anticancer and neurological applications discussed above, azetidine-containing molecules have been investigated for various other therapeutic purposes.
The inherent properties of the azetidine moiety, such as its ability to introduce conformational constraints and serve as a stable, non-aromatic bioisostere, have led to its use in the development of:
Antibacterial agents : The azetidin-2-one (β-lactam) core is a well-established pharmacophore in many antibiotics. mdpi.comacgpubs.org
Antimalarial drugs : Bicyclic azetidines that target the Plasmodium falciparum phenylalanyl-tRNA synthetase have shown promise as antimalarial agents. nih.gov
Antiviral compounds : The azetidine scaffold has been incorporated into molecules with antiviral properties. acs.orgnih.gov
Anti-inflammatory agents : By inhibiting enzymes like MAGL, azetidine derivatives can modulate inflammatory pathways. acs.orgnih.govresearchgate.net
Central Nervous System (CNS) agents : The ability of azetidine-containing compounds to interact with targets like nAChRs and GABA transporters underscores their potential in treating CNS disorders. acs.orgacs.orgnih.gov
Anticancer Research
Azetidine-2-one (β-lactam) derivatives, which are structurally related to azetidine-1-yl methanones, have shown significant potential as anticancer agents. jmchemsci.com Research has focused on designing analogues that act as colchicine-binding site inhibitors (CBSI), thereby disrupting tubulin polymerization, a key process in cell division.
A series of novel 3-(prop-1-en-2-yl)azetidin-2-one analogues of the natural tubulin inhibitor combretastatin A-4 (CA-4) were synthesized and evaluated for their antiproliferative activity. nih.gov In these compounds, the β-lactam scaffold replaces the ethylene (B1197577) bridge of CA-4. Several of these analogues demonstrated potent in vitro activity against the MCF-7 breast cancer cell line, with some compounds exhibiting IC₅₀ values in the nanomolar range. nih.gov Notably, these compounds were also highly effective against the triple-negative breast cancer (TNBC) cell line MDA-MB-231. nih.gov Mechanistic studies confirmed that these analogues inhibit tubulin polymerization, arrest the cell cycle in the G₂/M phase, and ultimately induce apoptosis. nih.gov
The substitution pattern on the aromatic rings attached to the azetidinone core plays a crucial role in determining cytotoxic potency. The table below summarizes the in vitro antiproliferative activity of selected azetidin-2-one analogues against two breast cancer cell lines.
Table 1: In Vitro Antiproliferative Activity of Selected Azetidin-2-one Analogues
| Compound ID | Cell Line | IC₅₀ (nM) nih.gov |
|---|---|---|
| 9h | MCF-7 | 10 |
| 9q | MCF-7 | 11 |
| 9r | MCF-7 | 11 |
| 10p | MCF-7 | 20 |
| 10r | MCF-7 | 33 |
| 11h | MCF-7 | 20 |
| 9h | MDA-MB-231 | 23 |
| 9q | MDA-MB-231 | 23 |
| 9r | MDA-MB-231 | 33 |
| 10p | MDA-MB-231 | 23 |
| 10r | MDA-MB-231 | 33 |
| 11h | MDA-MB-231 | 23 |
| CA-4 | MCF-7 | 2 |
| CA-4 | MDA-MB-231 | 3 |
Other research has explored hybrid molecules incorporating different pharmacophores. For instance, the development of hybrid compounds by combining two drug pharmacophores into a single molecule is a strategy to address drug resistance in cancer therapy. nih.gov
Antimicrobial and Antibacterial Applications
The azetidin-2-one, or β-lactam, ring is the cornerstone of one of the most important classes of antibiotics. researchgate.net Consequently, synthetic analogues containing this scaffold are frequently investigated for their antimicrobial properties. nih.gov A variety of 1,4-diaryl-2-azetidinones have been synthesized and tested for their activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov
In one study, a series of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides were synthesized and evaluated for antibacterial activity. mdpi.com The minimum inhibitory concentrations (MICs) were determined against a panel of bacterial strains. While many of the azetidinone compounds showed MIC values greater than 512 μg/mL, their precursor Schiff bases demonstrated more potent activity. For example, one precursor was particularly active against Staphyloccoccus epidermidis (MIC 128 μg/mL) and Pseudomonas aeruginosa (MIC 128 μg/mL). mdpi.com
Another study focused on synthesizing azetidin-2-ones containing a pyrazoline moiety, another heterocycle known for biological activity. researchgate.netresearchgate.net These hybrid molecules were tested for their antibacterial and antifungal activities using the broth dilution method. researchgate.netresearchgate.net The results indicated that the level of antimicrobial activity was dependent on the specific substitutions on the phenyl rings within the molecule. For instance, in one series, compounds with a 2-chloro or 4-chloro substitution on the phenyl ring attached to the pyrazoline core showed good activity against Bacillus cereus and Staphylococcus aureus.
The table below presents the minimum inhibitory concentration (MIC) for selected pyrazoline-azetidinone compounds against various bacterial strains.
Table 2: Antimicrobial Activity (MIC, µg/mL) of Selected Azetidin-2-one Derivatives
| Compound | R-group | B. cereus | S. aureus | E. coli | S. typhi |
|---|---|---|---|---|---|
| 5a | H | 100 | 250 | 200 | 250 |
| 5b | 2-Cl | 50 | 50 | 100 | 100 |
| 5c | 4-Cl | 50 | 50 | 100 | 100 |
| 5d | 4-F | 100 | 100 | 200 | 200 |
| 5e | 4-NO₂ | 200 | 250 | >250 | >250 |
| Ampicillin | - | 25 | 25 | 50 | 50 |
Data derived from related pyrazoline-azetidinone studies. researchgate.net
Anticonvulsant Potential
Derivatives of azetidine are also being explored for their potential in treating central nervous system disorders, including epilepsy. nih.gov Research has shown that various imidazole-containing compounds exhibit anticonvulsant properties, and incorporating this moiety into other scaffolds is a common strategy in medicinal chemistry. nih.govnih.gov
Studies on arylsemicarbazones, which share some structural features with aroyl-azetidines, suggest that a hydrogen bonding group and a lipophilic aryl ring are key pharmacophoric elements for anticonvulsant activity. nih.gov In one investigation, a series of imidazole-containing arylsemicarbazones were evaluated in subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) seizure models. nih.gov Several compounds showed significant protection, particularly in the scPTZ screen, which is indicative of an ability to raise the seizure threshold. For example, a compound bearing 2,4-dichloro substituents on the aryl ring provided 100% protection in the scPTZ screen. nih.gov
While direct studies on this compound analogues are limited in readily available literature, research on structurally similar compounds provides a basis for their potential. For example, derivatives of 1-acyl-2-pyrrolidinone, which also feature an N-acylated cyclic amide, have demonstrated anticonvulsant effects in picrotoxin-induced seizure models. nih.gov This suggests that the N-aroyl azetidine core could serve as a valuable template for designing new anticonvulsant agents. The evaluation of such compounds typically involves animal models to assess their ability to prevent or delay the onset of chemically or electrically induced seizures. niscpr.res.innih.gov
Other Emerging Biological Roles (e.g., MCHr1 antagonism)
Beyond the more extensively studied areas, azetidine-containing compounds are being investigated for novel therapeutic applications. One such emerging role is the antagonism of the melanin-concentrating hormone receptor 1 (MCHr1). acs.org MCH is a neuropeptide that plays a role in regulating energy balance and appetite, making its receptor, MCHr1, a target for the development of anti-obesity drugs. nih.govnih.gov
A drug discovery program focusing on novel MCHr1 antagonists led to the identification of AZD1979, a complex molecule featuring an azetidine ring as a key structural component. acs.org The optimization process for this series of compounds focused on improving physicochemical properties to enhance central nervous system (CNS) exposure and reduce off-target effects. acs.org The azetidine scaffold was part of a systematic effort to reduce the lipophilicity of the lead compounds. The resulting candidate, (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone, demonstrated excellent permeability and was advanced to clinical trials. acs.org
The development of MCHr1 antagonists has been challenging due to structural similarities between these compounds and those that block the hERG potassium channel, which can lead to cardiotoxicity. nih.govnih.gov However, the successful design of molecules like AZD1979, where the azetidine ring is a central feature, highlights the utility of this scaffold in creating potent and selective ligands for G-protein coupled receptors (GPCRs) like MCHr1. acs.org
Advanced Applications and Future Directions in Chemical Biology and Drug Discovery
Azetidin-1-yl-(2-chlorophenyl)methanone as a Privileged Scaffold for Lead Compound Development
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. rsc.org These core structures serve as versatile templates for the development of new ligands and lead compounds. The azetidine (B1206935) ring is increasingly recognized as a valuable motif in drug discovery. rsc.orgnih.gov Its inherent ring strain and non-planar, three-dimensional character provide a unique conformational rigidity that can enhance binding affinity and selectivity compared to more flexible aliphatic chains or larger rings. rsc.orgnih.gov
Azetidine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and central nervous system effects, highlighting the ring's value as a privileged structural component. nih.govlifechemicals.com Specifically, azetidine-2-carboxamides, which share the core amide linkage of this compound, have been identified as valuable building blocks and have led to potent inhibitors of targets like Signal Transducer and Activator of Transcription 3 (STAT3). nih.govacs.orgchemimpex.com
The 2-chlorophenylmethanone portion of the molecule also contributes to its potential. The benzoyl group is a common feature in many biologically active molecules, and the ortho-chloro substituent can influence the compound's conformation and metabolic stability, while also providing a potential vector for further chemical modification. The combination of the strained azetidine ring with the functionalized aromatic ketone in this compound creates a scaffold with significant potential for lead compound development across various therapeutic areas.
Strategic Derivatization for Radiotracer Development (e.g., PET Imaging Agents)
Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging technique that allows for the quantitative assessment of biological processes in vivo. nih.gov The development of novel PET radiotracers is crucial for diagnosing diseases, understanding target engagement of new drugs, and guiding therapeutic strategies. nih.gov The structure of this compound is amenable to strategic derivatization to create PET imaging agents.
A common strategy for developing PET tracers is the incorporation of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C). Given its favorable half-life (109.7 min) and low positron energy, ¹⁸F is often the radionuclide of choice for clinical applications. The 2-chlorophenyl ring of this compound offers several opportunities for radiofluorination. For instance, the chlorine atom could be replaced with ¹⁸F via nucleophilic aromatic substitution, or an ¹⁸F-labeled group could be introduced at another position on the phenyl ring.
Preclinical evaluation of novel azetidine-based PET ligands has demonstrated their potential. For example, ¹⁸F-labeled piperazinyl azetidine derivatives have been developed as reversible-binding PET ligands for imaging monoacylglycerol lipase (B570770) (MAGL), a key therapeutic target in the endocannabinoid system. nih.gov These studies confirmed that the azetidine scaffold could be successfully incorporated into brain-penetrant PET tracers. nih.gov A modular approach to synthesis would allow for the efficient generation and screening of various derivatized radioligands to optimize their pharmacokinetic and binding properties for a specific biological target. nih.gov
| Radionuclide | Half-life (min) | Positron Energy (Max, MeV) | Key Synthetic Precursors | Strategic Considerations for this compound |
| Fluorine-18 (¹⁸F) | 109.7 | 0.635 | [¹⁸F]Fluoride | Longer half-life allows for multi-step synthesis and distribution. The phenyl ring is a prime site for introducing ¹⁸F, either by replacing the existing chlorine or by adding it to a precursor with a suitable leaving group (e.g., nitro, trimethylammonium). |
| Carbon-11 (¹¹C) | 20.4 | 0.960 | [¹¹C]CO₂, [¹¹C]CH₃I | Shorter half-life requires a rapid, late-stage radiolabeling step. The methanone (B1245722) carbonyl or a new methyl group on the azetidine ring could be targeted for ¹¹C-methylation. |
Integration into DNA-Encoded Library (DEL) Screening Methodologies
DNA-Encoded Library (DEL) technology has revolutionized early-stage drug discovery by enabling the synthesis and screening of libraries containing billions of unique small molecules in a single experiment. youtube.comnih.gov This is achieved by covalently linking each small molecule to a unique DNA barcode that records its synthetic history. youtube.com The core structure of this compound is well-suited for integration into DEL synthesis workflows.
There are two primary strategies for incorporating this scaffold into a DEL:
Using Azetidine as a Building Block: Commercially available azetidine can be attached to a DNA-linked scaffold. In a subsequent "split-and-pool" synthesis step, the azetidine's secondary amine can be acylated with a library of carboxylic acids, including 2-chlorobenzoic acid, to generate a diverse set of amides. nih.gov
Using 2-Chlorobenzoyl Chloride as a Building Block: A library of DNA-linked amines (including azetidine) can be acylated with 2-chlorobenzoyl chloride or a similar activated carboxylic acid.
The key to DEL synthesis is the use of DNA-compatible chemical reactions. Amide bond formation, as required to form the azetidinyl methanone, is a robust and widely used reaction in DEL synthesis. nih.gov By designing a library around this core, researchers can rapidly explore the structure-activity relationships of a vast number of analogues, probing interactions with a target protein and identifying high-affinity binders. rsc.orgnih.gov
| Synthesis Step | Reagents / Conditions | Purpose |
| Cycle 1: Scaffold Attachment | DNA-linker-amine + Azetidine precursor | Covalently attach the core azetidine ring to the DNA barcode initiator. |
| Split & Pool | Divide the DNA-azetidine conjugates into separate wells. | Prepare for diversification. |
| Cycle 2: Acylation | Add a unique activated carboxylic acid (e.g., 2-chlorobenzoyl chloride) to each well. | Introduce the first point of diversity (R1). |
| Ligation & Pooling | Ligate a unique DNA tag corresponding to the added acid. Pool all wells. | Encode the chemical step and prepare for the next cycle. |
| Cycle 3: Further Diversification | (Hypothetical) Modify the chlorophenyl ring via Suzuki coupling with a library of boronic acids. | Introduce a second point of diversity (R2). |
| Ligation & Pooling | Ligate a final DNA tag corresponding to the boronic acid. Pool to create the final library. | Complete the encoding of the full molecular structure. |
Prospects for Rational Drug Design and Scaffold Hopping Approaches
Rational drug design relies on understanding the three-dimensional structure of a target protein to design molecules that bind with high affinity and selectivity. Scaffold hopping is a powerful strategy within this framework, where the core structure (scaffold) of a known active compound is replaced with a structurally different moiety while preserving the essential pharmacophoric interactions. nih.govdundee.ac.uk This can lead to new chemical entities with improved properties, such as enhanced potency, better pharmacokinetics, or novel intellectual property. researchgate.net
This compound is an excellent candidate for scaffold hopping explorations:
Ring System Modification: The azetidine ring could be replaced with other small, strained, or heterocyclic rings like oxetane, pyrrolidine, or even bicyclic systems to explore different spatial arrangements and physicochemical properties. nih.govresearchgate.net
Aromatic Group Replacement: The 2-chlorophenyl group can be replaced by a wide variety of other aryl or heteroaryl systems (e.g., pyridine, pyrimidine, thiazole) to probe different binding pockets and alter properties like solubility and metabolic stability. nih.gov
Bioisosteric Replacement: The amide bond, while central to the structure, could be replaced with bioisosteres such as a reverse amide, an ester, or a sulfonamide to modulate stability and hydrogen bonding patterns.
These rationally designed modifications, often guided by computational modeling, can systematically explore the chemical space around the parent compound to optimize biological activity and drug-like properties. dundee.ac.uk
| Original Scaffold | Hopped Scaffold Example | Rationale for Hopping | Potential Advantage |
| Azetidine Ring | Pyrrolidine Ring | Explore the effect of a less-strained, five-membered ring. | May alter conformational flexibility and improve synthetic accessibility. |
| Azetidine Ring | Bicyclic [1.1.1]pentane | Introduce significant 3D character with a rigid, non-aromatic core. | Can improve metabolic stability and explore novel vector space. |
| 2-Chlorophenyl Group | 2-Chloropyridin-3-yl Group | Introduce a hydrogen bond acceptor (pyridine nitrogen) to engage with the target protein. | Can increase potency and selectivity; may improve solubility. |
| Methanone Linker | Sulfonamide Linker | Replace the planar amide with a tetrahedral sulfonamide. | Alters geometry and hydrogen bonding capacity; may improve metabolic stability. |
Identification of Novel Biological Targets and Therapeutic Areas for Azetidinyl Methanones
While the azetidine scaffold is present in numerous bioactive compounds, the specific biological targets of this compound are not extensively defined, presenting a significant opportunity for discovery. Phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, is a powerful approach to uncover novel biological activities and mechanisms of action.
Libraries built around the azetidinyl methanone core can be screened in various disease models. Given the known activities of other azetidine-containing molecules, several therapeutic areas are of particular interest:
Oncology: Azetidine derivatives have been developed as potent and selective inhibitors of STAT3, a key transcription factor implicated in many cancers. acs.orgnih.gov Others have been found to act as tubulin-destabilizing agents. nih.gov
Infectious Diseases: A novel series of azetidines was recently identified that kills multidrug-resistant Mycobacterium tuberculosis by inhibiting mycolic acid biosynthesis, a critical component of the bacterial cell wall. acs.org
Metabolic Diseases: Azetidine carboxamides have been discovered as agonists for TGR5, a G-protein coupled receptor involved in metabolic regulation, showing potential for treating diabetes. nih.gov
By employing this compound and its derivatives in broad screening campaigns, it is possible to identify novel biological targets and expand the therapeutic potential of this chemical class into new and unexpected areas of medicine.
| Azetidine Scaffold Type | Known Biological Target/Activity | Potential Therapeutic Area | Reference |
| (R)-Azetidine-2-carboxamides | STAT3 Inhibition | Oncology (e.g., Breast Cancer) | nih.govacs.orgnih.gov |
| 3-substituted Azetidin-2-ones | Tubulin Polymerization Inhibition | Oncology | nih.gov |
| Bicyclic Azetidines (BGAz series) | Mycolic Acid Biosynthesis | Infectious Disease (Tuberculosis) | acs.org |
| Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides | TGR5 (GPBAR1) Agonism | Metabolic Disease (Diabetes) | nih.gov |
| Piperazinyl Azetidines | Monoacylglycerol Lipase (MAGL) Inhibition | Neurology, Inflammation | nih.gov |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
